CYP3A4 Safety Margin Advantage
In a comparative ADME-Tox profiling context, Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate exhibits a specific, quantifiable advantage in its cytochrome P450 (CYP) interaction profile, particularly regarding CYP3A4 inhibition. The compound demonstrates a relatively high IC50 value of 26.3 µM (2.63E+4 nM) for CYP3A4 [1]. This indicates a significantly weaker inhibition potency compared to the closely related ethyl ester analog, which can exhibit sub-micromolar CYP3A4 inhibition (IC50 = 0.3 µM or 300 nM) under similar assay conditions [2]. This represents a ~88-fold difference in inhibitory potential. The higher IC50 value of the methyl ester translates to a substantially reduced risk of CYP3A4-mediated drug-drug interactions (DDI) in downstream in vivo or in vitro model systems.
| Evidence Dimension | CYP3A4 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 26.3 µM (26,300 nM) |
| Comparator Or Baseline | Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate: 0.3 µM (300 nM) |
| Quantified Difference | Target compound IC50 is ~88-fold higher (weaker inhibition) |
| Conditions | Human liver microsomes using midazolam or fluorogenic substrates; preincubation and LC-MS/MS or fluorescence analysis. |
Why This Matters
For discovery programs, a higher CYP3A4 IC50 directly correlates with a lower probability of confounding ADME-Tox assay results due to metabolism-based interactions, thus ensuring cleaner in vivo data and accelerating lead optimization.
- [1] BindingDB. BDBM50380521 (CHEMBL2018904): Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate; CYP3A4 IC50 = 2.63E+4 nM. View Source
- [2] BindingDB. BDBM50150510 (CHEMBL3769470): Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate; CYP3A4 IC50 = 300 nM. View Source
